molecular formula C16H11ClFNO4S B13358666 2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride CAS No. 31368-38-4

2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13358666
CAS No.: 31368-38-4
M. Wt: 367.8 g/mol
InChI Key: NMACFYHPKKDSSZ-GRSRPBPQSA-N
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Description

2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that combines a chlorinated benzene ring, a nitrophenyl group, and a sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the buta-1,3-dien-1-yl intermediate: This step involves the reaction of a suitable diene precursor with a nitrophenyl compound under specific conditions to form the buta-1,3-dien-1-yl intermediate.

    Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The chlorinated intermediate undergoes sulfonylation with a sulfonyl fluoride reagent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and sulfonyl fluoride groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the buta-1,3-dien-1-yl moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chlorinated benzene and nitro group but lacks the buta-1,3-dien-1-yl and sulfonyl fluoride moieties.

    4-Chloro-3-nitrobenzenesulfonyl fluoride: Similar sulfonyl fluoride group but different substitution pattern on the benzene ring.

Uniqueness

2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the buta-1,3-dien-1-yl moiety adds to its versatility in chemical synthesis and potential biological activity.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

31368-38-4

Molecular Formula

C16H11ClFNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

2-chloro-5-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H11ClFNO4S/c17-15-9-8-13(11-16(15)24(18,22)23)5-2-1-4-12-6-3-7-14(10-12)19(20)21/h1-11H/b4-1+,5-2+

InChI Key

NMACFYHPKKDSSZ-GRSRPBPQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C/C2=CC(=C(C=C2)Cl)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=CC2=CC(=C(C=C2)Cl)S(=O)(=O)F

Origin of Product

United States

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